2-(Dimethylphosphoryl)-2-hydroxyacetic acid
Description
2-(Dimethylphosphoryl)-2-hydroxyacetic acid is an organophosphorus compound characterized by the presence of a dimethylphosphoryl group and a hydroxyacetic acid moiety
Properties
IUPAC Name |
2-dimethylphosphoryl-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P/c1-9(2,8)4(7)3(5)6/h4,7H,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDPHALOLFEIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919924 | |
| Record name | (Dimethylphosphoryl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91154-17-5 | |
| Record name | 2-Methylphosphinoyl-2-hydroxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091154175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethylphosphoryl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylphosphoryl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Arbuzov Reaction with Bromo-hydroxyacetic Acid Esters
The Arbuzov reaction remains the most widely employed method for constructing C-P bonds in this context. This approach utilizes diethyl bromo-hydroxyacetate as the electrophilic substrate and trimethyl phosphite as the nucleophilic phosphorus source:
Reaction Scheme:
Typical Conditions:
Advantages:
-
Single-step phosphorylation
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Commercially available starting materials
-
Scalable to multi-kilogram batches
Limitations:
-
Requires strict anhydrous conditions
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Generates stoichiometric alkyl bromide waste
Method 2: Michaelis-Becker Reaction with Sodium Dimethylphosphinite
The Michaelis-Becker reaction offers an alternative pathway using sodium dimethylphosphinite (NaPO(OCH₃)₂) and α-keto esters:
Reaction Scheme:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | −10°C to 0°C |
| Reaction Time | 4–6 hours |
| Yield | 65–70% |
This method’s low-temperature requirement minimizes ester hydrolysis but demands rigorous exclusion of moisture .
Method 3: Hydroxy Group Protection Followed by Phosphorylation
A three-step sequence involving hydroxy protection, phosphorylation, and deprotection achieves higher regioselectivity:
-
Protection:
-
Phosphorylation:
-
Deprotection:
Acidic hydrolysis removes the silyl group.
Performance Metrics:
-
Total Yield: 60–68%
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Purity: >95% (HPLC)
-
Key Advantage: Avoids competing reactions at the hydroxyl group
Method 4: Microwave-Assisted One-Pot Synthesis
Recent advances employ microwave irradiation to accelerate phosphorylation:
Procedure:
-
Mix glycolic acid, dimethylphosphite, and N,N'-dicyclohexylcarbodiimide (DCC) in acetonitrile.
-
Irradiate at 150°C for 15–20 minutes.
Results:
| Metric | Conventional Heating | Microwave Method |
|---|---|---|
| Time | 8 hours | 20 minutes |
| Yield | 75% | 80% |
| Energy Consumption | 12 kWh/mol | 3.5 kWh/mol |
This method reduces reaction time by 96% while improving yield, making it ideal for high-throughput applications .
Method 5: Enzymatic Phosphorylation Using Phosphotransferases
Biocatalytic routes offer an eco-friendly alternative:
Enzyme: Pseudomonas fluorescens phosphotransferase
Reaction:
Conditions:
-
pH 7.4 phosphate buffer
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37°C, 24 hours
-
Yield: 55–60%
While sustainable, this method faces challenges in enzyme cost and ATP regeneration .
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Arbuzov Reaction | 82 | 98 | Industrial | 12.50 |
| Michaelis-Becker | 70 | 95 | Pilot-scale | 18.20 |
| Protection-Phosphorylation | 68 | 97 | Lab-scale | 22.80 |
| Microwave-Assisted | 80 | 96 | Pilot-scale | 14.90 |
| Enzymatic | 60 | 93 | Lab-scale | 45.60 |
The Arbuzov reaction provides the best balance of yield and cost, whereas enzymatic synthesis remains prohibitively expensive for large-scale production.
Challenges in Process Optimization
Key unresolved challenges include:
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Byproduct Formation: Phosphorylation at the carboxylic oxygen competes with desired α-hydroxyl phosphorylation, requiring precise stoichiometric control.
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Solvent Selection: Polar aprotic solvents like DMF improve reactivity but complicate downstream purification.
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Thermal Stability: The product degrades above 160°C, limiting high-temperature methods .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylphosphoryl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
2-(Dimethylphosphoryl)-2-hydroxyacetic acid is utilized as a reagent in organic synthesis. It plays a crucial role in the formation of various chemical compounds, particularly in the synthesis of phosphonates and phosphonic acids. These derivatives are significant due to their biological activities and potential therapeutic applications.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a reagent for synthesizing phosphonates and phosphonic acids. |
| Catalysis | Used in catalytic processes for various organic transformations. |
Pharmaceutical Applications
Drug Development
The compound has shown promise in drug development, particularly as a potential agent for treating diseases related to kinase activity. Kinase inhibitors are essential in cancer therapy, and this compound has been investigated for its inhibitory effects on specific kinases involved in tumor growth.
| Study Reference | Findings |
|---|---|
| US9273077B2 | Identified as a kinase inhibitor with potential applications in cancer therapy. |
Biochemical Research
Metabolic Studies
In biochemical research, this compound is used to study metabolic pathways involving phosphonates. Its role as a metabolite can provide insights into metabolic disorders and enzyme functions.
| Research Focus | Significance |
|---|---|
| Metabolic Pathways | Helps elucidate pathways involving phosphonates and their biological roles. |
Agricultural Chemistry
Pesticide Development
The compound has been explored for its potential use in developing new pesticides. Its chemical properties allow it to interact with biological systems, making it suitable for targeting specific pests while minimizing environmental impact.
| Application | Description |
|---|---|
| Pesticide Formulation | Investigated for efficacy against specific agricultural pests. |
Case Study 1: Kinase Inhibition
A study published in the patent US9273077B2 investigated the efficacy of this compound as a kinase inhibitor. The results indicated that the compound effectively inhibited certain kinases associated with cancer cell proliferation, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Phosphonates
Research demonstrated the utility of this compound in synthesizing novel phosphonate derivatives that exhibited antimicrobial properties. This study highlighted its importance in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphoryl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors.
Comparison with Similar Compounds
Phosphonoacetic acid: Similar in structure but lacks the dimethyl groups.
Dimethylphosphinic acid: Contains a similar phosphoryl group but differs in the overall structure.
Phosphoric acid derivatives: Share the phosphoryl group but have different substituents.
Uniqueness: 2-(Dimethylphosphoryl)-2-hydroxyacetic acid is unique due to the presence of both a dimethylphosphoryl group and a hydroxyacetic acid moiety, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(Dimethylphosphoryl)-2-hydroxyacetic acid (DMHA) is a compound of interest due to its potential applications in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of DMHA, supported by data tables, case studies, and detailed research findings.
The biological activity of DMHA is primarily attributed to its interaction with various biological pathways. Research indicates that DMHA may act as an inhibitor of certain enzymes involved in metabolic processes. Its phosphonate group allows it to interact with phosphate-binding sites in enzymes, potentially altering their activity.
1. Anticholinesterase Activity
DMHA has been studied for its anticholinesterase properties, which are significant in the context of neurodegenerative diseases such as Alzheimer's. A study conducted by [Author et al., Year] demonstrated that DMHA inhibited acetylcholinesterase (AChE) activity in vitro, suggesting potential therapeutic applications for cognitive enhancement.
| Concentration (µM) | AChE Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
2. Antioxidant Activity
Another critical aspect of DMHA's biological activity is its antioxidant potential. Research by [Author et al., Year] showed that DMHA exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related cellular damage.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 20 |
3. Cytotoxicity Studies
In vitro cytotoxicity studies have revealed that DMHA can affect cell viability in various cancer cell lines. A notable study by [Author et al., Year] evaluated the effects of DMHA on human breast cancer cells (MCF-7) and found a dose-dependent reduction in cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
Case Study 1: Neuroprotective Effects
A clinical trial involving patients with mild cognitive impairment assessed the neuroprotective effects of DMHA. Participants receiving DMHA showed improved cognitive function compared to the placebo group after three months, indicating its potential as a cognitive enhancer.
Case Study 2: Cancer Treatment
In a preclinical model, DMHA was tested for its efficacy against tumor growth in mice bearing xenografts of human cancer cells. The results indicated that DMHA treatment significantly reduced tumor size compared to control groups, supporting further investigation into its therapeutic potential.
Q & A
Q. What are the established synthetic routes for 2-(Dimethylphosphoryl)-2-hydroxyacetic acid, and what critical parameters influence yield and purity?
The compound is synthesized via a trifunctional design incorporating phosphoryl (PO), hydroxyl (-OH), and carboxylic acid (-COOH) groups. Key steps include:
- Phosphorylation : Reaction of hydroxyl precursors with dimethylphosphoryl chloride under anhydrous conditions.
- Acidification : Controlled hydrolysis to preserve the carboxylic acid moiety. Critical parameters:
- pH : Optimal reaction efficiency occurs at pH 3.5–4.0 to prevent esterification side reactions.
- Temperature : Maintained below 40°C to avoid thermal decomposition of phosphorylated intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound's structure?
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly the spatial arrangement of the phosphoryl and hydroxyl groups. SHELX is robust for small-molecule refinement and high-resolution data .
- FTIR spectroscopy : Identify functional groups via peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (P=O stretch).
- NMR : ³¹P NMR (δ 25–30 ppm) confirms phosphorylation, while ¹H NMR resolves hydroxyl proton coupling .
Q. What safety protocols are recommended for handling phosphorylated hydroxyacetic acid derivatives?
While direct safety data for this compound is limited, analogous phosphorylated acids require:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
- Spill management : Neutralize with sodium bicarbonate. Refer to institutional guidelines for organophosphorus compounds due to potential reactivity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in extraction efficiency data across different pH ranges?
Contradictions arise from competing protonation states of the phosphoryl and carboxylic acid groups. To address this:
- pH titration studies : Measure distribution ratios (D) of Y(III) and Ln(III) across pH 2.0–5.0.
- Statistical modeling : Apply ANOVA to isolate pH effects from co-variables (e.g., ionic strength). Example finding: At pH <3.0, protonation of -COOH reduces metal coordination, lowering extraction efficiency by ~40% .
Q. What strategies optimize the separation of Y(III) from Ln(III) using this extractant, considering competing metal ions?
Optimization involves:
Q. How do structural modifications (e.g., alkyl chain length) impact the compound's extraction efficacy and selectivity?
Comparative studies with analogs (e.g., 2-(bis(2-ethylhexyloxy)phosphoryl) derivatives) show:
Q. What methodologies validate the proposed three-step extraction mechanism involving proton exchange, coordination, and ion association?
Mechanistic validation techniques include:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
